molecular formula C11H13ClO2 B14729502 2-(2-Chlorophenyl)-4,5-dimethyl-1,3-dioxolane CAS No. 5406-42-8

2-(2-Chlorophenyl)-4,5-dimethyl-1,3-dioxolane

Cat. No.: B14729502
CAS No.: 5406-42-8
M. Wt: 212.67 g/mol
InChI Key: MKKCXUXJZQEZOJ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4,5-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a chlorophenyl group attached to a dioxolane ring, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4,5-dimethyl-1,3-dioxolane typically involves the reaction of 2-chlorobenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4,5-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(2-Chlorophenyl)-4,5-dimethyl-1,3-dioxolane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4,5-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the dioxolane ring may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-iodooctane
  • 2-Chloro-3-methylpentane
  • p-Bromochlorobenzene

Uniqueness

2-(2-Chlorophenyl)-4,5-dimethyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties. This differentiates it from other chlorophenyl compounds that may lack the dioxolane ring and, consequently, exhibit different reactivity and applications.

Properties

CAS No.

5406-42-8

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-(2-chlorophenyl)-4,5-dimethyl-1,3-dioxolane

InChI

InChI=1S/C11H13ClO2/c1-7-8(2)14-11(13-7)9-5-3-4-6-10(9)12/h3-8,11H,1-2H3

InChI Key

MKKCXUXJZQEZOJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)C2=CC=CC=C2Cl)C

Origin of Product

United States

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